A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-ethoxyisonicotinate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-ethoxyisonicotinate
Introduction: Unveiling a Key Building Block in Modern Chemistry
Methyl 5-bromo-2-ethoxyisonicotinate is a halogenated pyridine derivative that has garnered significant interest within the realms of pharmaceutical and agrochemical research. Its strategic placement of a bromine atom, an ethoxy group, and a methyl ester on the isonicotinate scaffold provides a versatile platform for a multitude of chemical transformations. This unique substitution pattern allows for selective modifications at multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of the halogen atom, for instance, opens the door to various cross-coupling reactions, enabling the introduction of diverse functionalities.
This technical guide serves as an in-depth exploration of the core physicochemical properties of Methyl 5-bromo-2-ethoxyisonicotinate. As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive understanding of how these properties influence the compound's behavior in various experimental settings. This guide is designed for researchers, scientists, and drug development professionals who seek to harness the full potential of this intriguing molecule. We will delve into its structural and electronic characteristics, solubility profile, and thermal properties, offering both theoretical insights and practical experimental methodologies.
Molecular Structure and Key Physicochemical Descriptors
The foundational attributes of a molecule are dictated by its structure. For Methyl 5-bromo-2-ethoxyisonicotinate, the interplay between the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring creates a unique electronic landscape that governs its reactivity and physical properties.
While experimental data for Methyl 5-bromo-2-ethoxyisonicotinate is not extensively documented in publicly available literature, we can infer its properties from closely related analogs and computational predictions. The following table summarizes key physicochemical descriptors for the target compound and its methoxy and chloro analogs, providing a comparative perspective.
| Property | Methyl 5-bromo-2-ethoxyisonicotinate | Methyl 5-bromo-2-methoxyisonicotinate[2][3] | Methyl 5-bromo-2-chloroisonicotinate[4] |
| Molecular Formula | C9H10BrNO3 | C8H8BrNO3 | C7H5BrClNO2 |
| Molecular Weight | 260.08 g/mol | 246.06 g/mol | 250.48 g/mol |
| Appearance | White to pale yellow solid (predicted) | White to Pale-yellow to Yellow-brown Solid | Off-white crystalline powder[5] |
| XLogP3 | 2.1 (Predicted) | 1.7 | 2.4 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
Melting Point Determination: A Gateway to Purity and Stability Assessment
The melting point of a crystalline solid is a critical physical constant that provides valuable information about its purity and thermal stability.[6] For a pure compound, the melting point is typically a sharp, well-defined temperature range.[7] Impurities tend to depress and broaden the melting point range.[6][7]
Experimental Protocol for Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[8]
Methodology:
-
Sample Preparation: A small amount of the crystalline Methyl 5-bromo-2-ethoxyisonicotinate is finely ground into a powder.[9]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[10] Proper packing is crucial for uniform heat transfer.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[7]
-
Heating and Observation:
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has liquefied is recorded as the completion of melting.[7] This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profiling: Understanding Compound Behavior in Different Media
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive solubility profile in various solvents provides insights into a compound's polarity and potential for formulation.[11]
Experimental Protocol for Solubility Determination
A systematic approach to solubility testing involves assessing the compound's solubility in a range of solvents with varying polarities and pH.[12]
Methodology:
-
Initial Screening:
-
Solvent Series: This process is repeated with a series of solvents, typically starting with water and progressing to organic solvents of varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Aqueous Solubility at Different pH:
-
To assess the impact of pH on solubility, the compound is tested in aqueous buffer solutions of different pH values (e.g., pH 2, 7.4, and 9).[15]
-
This is particularly important for compounds with ionizable groups, such as the pyridine nitrogen in Methyl 5-bromo-2-ethoxyisonicotinate.
-
-
Classification: Based on the results, the compound can be classified as soluble, partially soluble, or insoluble in each solvent.[14]
Caption: Decision tree for qualitative solubility testing.
pKa Determination: Quantifying the Ionizable Nature
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH.[16] For a pyridine derivative like Methyl 5-bromo-2-ethoxyisonicotinate, the pKa of the pyridine nitrogen will significantly influence its solubility, membrane permeability, and receptor binding.[16] The pKa can be determined experimentally using various techniques, including potentiometric titration and UV-Vis spectrophotometry. Computational methods can also provide reliable estimations.[17][18]
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
This method relies on the principle that the ionized and non-ionized forms of a compound often have different UV-Vis absorption spectra.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values covering a range around the expected pKa are prepared.
-
Stock Solution Preparation: A stock solution of Methyl 5-bromo-2-ethoxyisonicotinate is prepared in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with the same compound concentration but different pH values.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have the largest difference in absorption is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion: A Foundation for Future Innovation
This technical guide has provided a comprehensive overview of the key physicochemical properties of Methyl 5-bromo-2-ethoxyisonicotinate. While experimental data for this specific compound remains somewhat limited, by leveraging data from close analogs and established experimental protocols, we have constructed a robust framework for its characterization. The methodologies detailed herein for determining melting point, solubility, and pKa are fundamental to understanding the behavior of this and other novel chemical entities. A thorough grasp of these properties is indispensable for any scientist aiming to utilize Methyl 5-bromo-2-ethoxyisonicotinate as a building block for the next generation of pharmaceuticals and agrochemicals.
References
- Determination of the melting point.
-
ASTM E1148-02(2010), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010. Available at:
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Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Available at: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
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Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Available at: [Link]
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Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020, January 23). PubMed. Available at: [Link]
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The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available at: [Link]
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Methyl 5-bromo-2-methoxynicotinate. PubChem. Available at: [Link]
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Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3). PubChemLite. Available at: [Link]
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